molecular formula C15H24N2S B11801972 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine

Katalognummer: B11801972
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: TYWYDMINGSSBEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with an isopropylthio group and a propylpyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with isopropylthiol and 1-propylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio and propylpyrrolidinyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine
  • 2-(Isopropylthio)-4-(1-propylpyrrolidin-2-yl)pyridine
  • 2-(Isopropylthio)-6-(1-propylpyrrolidin-2-yl)pyridine

Uniqueness

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules

Eigenschaften

Molekularformel

C15H24N2S

Molekulargewicht

264.4 g/mol

IUPAC-Name

2-propan-2-ylsulfanyl-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2S/c1-4-9-17-10-5-6-14(17)13-7-8-15(16-11-13)18-12(2)3/h7-8,11-12,14H,4-6,9-10H2,1-3H3

InChI-Schlüssel

TYWYDMINGSSBEU-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCCC1C2=CN=C(C=C2)SC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.